Cas no 108102-61-0 (2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)-)
![2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)- structure](https://pt.kuujia.com/scimg/cas/108102-61-0x500.png)
108102-61-0 structure
Nome do Produto:2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)-
2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)-
- 2,4,6-Octatrienoic acid, 8-((2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl)oxy)-8-(2-methyloxiranyl)-
- (2E,4E,6E)-8-[2-(2,3-dihydroxy-3-methylbutanoyl)oxy-3-methylpentanoyl]oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
- 2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6
- 108102-61-0
- AF toxin I
-
- Inchi: InChI=1S/C22H32O9/c1-6-14(2)17(31-20(27)18(25)21(3,4)28)19(26)30-15(22(5)13-29-22)11-9-7-8-10-12-16(23)24/h7-12,14-15,17-18,25,28H,6,13H2,1-5H3,(H,23,24)/b8-7+,11-9+,12-10+
- Chave InChI: ONOBRFRRMLDPES-BGSVYHRFSA-N
- SMILES: OC(/C=C/C=C/C=C/C(C1(CO1)C)OC(C(OC(C(C(O)(C)C)O)=O)C(CC)C)=O)=O
Propriedades Computadas
- Massa Exacta: 440.20466
- Massa monoisotópica: 440.20463259g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 14
- Complexidade: 737
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 5
- Contagem de Stereocenters de Obrigações Definidas: 3
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 143Ų
- XLogP3: 2.1
Propriedades Experimentais
- PSA: 142.89
2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)- Literatura Relacionada
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
108102-61-0 (2,4,6-Octatrienoicacid,8-[[2-(2,3-dihydroxy-3-methyl-1-oxobutoxy)-3-methyl-1-oxopentyl]oxy]-8-(2-methyl-2-oxiranyl)-,(2E,4E,6Z)-) Produtos relacionados
- 79546-69-3((2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid)
- 2866317-72-6(4-Thiazolemethanamine, 2-amino-α-methyl-, hydrochloride (1:2) )
- 477856-26-1(3-(4-Chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone)
- 877637-54-2(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylbutanoate)
- 2138004-38-1(1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine)
- 1804910-41-5(2-Bromo-4-difluoromethoxy-3-fluorophenol)
- 2248278-59-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate)
- 2227684-85-5(1-tert-butyl-4-cyclopentylpyrrolidine-3-carboxylic acid)
- 1070879-28-5(4-bromo-6-ethoxyquinoline)
- 1213566-84-7((1R)-1-(4-CHLORO-3-FLUOROPHENYL)PROP-2-ENYLAMINE)
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
